N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step organic syntheses, with each step involving different reactants and conditions .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be predicted using computational chemistry .Scientific Research Applications

Drug Discovery

Benzoxazine derivatives have shown promise in drug development due to their unique structural features. Researchers have synthesized and evaluated various benzoxazine analogs for their pharmacological activities. Notably, some benzoxazine-based compounds exhibit anticonvulsant, antibacterial, and anticancer properties. For instance, the anticonvulsant drug Rufinamide contains a 1,2,3-triazole core, highlighting the significance of this heterocyclic motif in medicinal chemistry .

Organic Synthesis

Benzoxazines serve as versatile building blocks in organic synthesis. Their reactivity allows for the construction of complex molecules. Researchers have explored strategies to synthesize benzoxazines efficiently, including metal-catalyzed 1,3-dipolar cycloaddition and strain-promoted azide-alkyne cycloaddition. These synthetic methodologies enable the creation of diverse benzoxazine derivatives with tailored properties .

Polymer Chemistry

Benzoxazines find applications in polymer science. Their incorporation into polymer matrices enhances mechanical properties, thermal stability, and flame retardancy. Researchers have developed benzoxazine-based polymers for use in adhesives, coatings, and composite materials. These polymers exhibit excellent processability and resistance to environmental stress .

Supramolecular Chemistry

Supramolecular assemblies based on benzoxazines have been investigated for their host-guest interactions, self-assembly behavior, and molecular recognition. Researchers explore the design of functional materials by incorporating benzoxazine moieties into supramolecular architectures. These materials hold promise in areas such as sensors, drug delivery, and catalysis .

Chemical Biology

Benzoxazines serve as valuable tools in chemical biology. Their ability to mimic amide bonds makes them useful for studying protein-ligand interactions. Researchers have functionalized benzoxazines with fluorescent tags to visualize cellular processes and probe biological pathways. These probes aid in understanding cellular dynamics and disease mechanisms .

Materials Science

Benzoxazines contribute to materials science, particularly in the development of high-performance resins and coatings. Their inherent flame retardancy and low shrinkage during curing make them suitable for aerospace, automotive, and electronic applications. Benzoxazine-based materials exhibit excellent mechanical properties and thermal stability .

Mechanism of Action

Safety and Hazards

Future Directions

properties

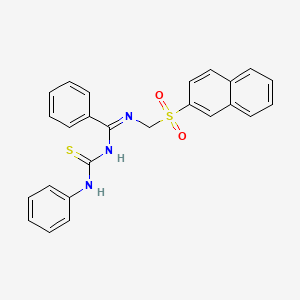

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves the reaction of 3-ethylphenylamine with 2-hydroxybenzaldehyde to form 3-ethylsalicylaldehyde, which is then condensed with anthranilic acid to form the benzoxazine ring. The resulting compound is then acylated with acetic anhydride to form the final product.", "Starting Materials": [ "3-ethylphenylamine", "2-hydroxybenzaldehyde", "anthranilic acid", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-ethylphenylamine and 2-hydroxybenzaldehyde to form 3-ethylsalicylaldehyde", "Step 2: Condensation of 3-ethylsalicylaldehyde and anthranilic acid to form the benzoxazine ring", "Step 3: Acylation of the benzoxazine ring with acetic anhydride to form N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide" ] } | |

CAS RN |

1226432-04-7 |

Product Name |

N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide |

Molecular Formula |

C23H17ClN4O3S |

Molecular Weight |

464.92 |

IUPAC Name |

3-[(2-chlorophenyl)methyl]-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H17ClN4O3S/c1-14-6-2-4-8-16(14)21-25-19(31-26-21)13-27-18-10-11-32-20(18)22(29)28(23(27)30)12-15-7-3-5-9-17(15)24/h2-11H,12-13H2,1H3 |

InChI Key |

YKIFWBKQRDXKCC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5Cl)SC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2565132.png)

![1-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-[(2-methoxyphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565133.png)

![6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2565136.png)

![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2565141.png)

![2-(2-Ethoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2565143.png)